5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol
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Overview
Description
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is a biphenyl derivative characterized by the presence of two iodine atoms and two hydroxyl groups on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol typically involves the iodination of a biphenyl precursor. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide. This reaction yields an optically active product with two C—I bonds, which can be further functionalized .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Metalation: Reagents like n-butyllithium or Grignard reagents.
Major Products
Substitution Products: Various functionalized biphenyl derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydrocarbons.
Metalation Products: Organometallic compounds.
Scientific Research Applications
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The iodine atoms can form halogen bonds, while the hydroxyl groups can form hydrogen bonds, facilitating interactions with biological molecules and catalysts .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Similar in structure but with bromine atoms instead of hydroxyl groups.
2,2’-Diiodobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl: Contains bromine atoms, which can be selectively functionalized.
Uniqueness
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a versatile platform for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals and biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H8I2O2 |
---|---|
Molecular Weight |
438.00 g/mol |
IUPAC Name |
2-(2-hydroxy-5-iodophenyl)-4-iodophenol |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H |
InChI Key |
NQPMNGDKXAKHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)O)O |
Origin of Product |
United States |
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